REACTION_CXSMILES
|
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH:7]=[C:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])C=C.C[O-].[Na+].CC(O)(CCC=C(C)CCCC(C)C)C#C>>[CH3:15][C:8]([CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH2:6][CH2:5][C:2](=[O:16])[CH3:1] |f:1.2|
|
Name
|
|
Quantity
|
630 g
|
Type
|
reactant
|
Smiles
|
CC(C=C)(CCC=C(CCCC(C)C)C)O
|
Name
|
sodium methoxide
|
Quantity
|
0.16 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
3,7,11-trimethyl-6-dodecen-1-yn-3-ol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC(C#C)(CCC=C(CCCC(C)C)C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Thereafter, the resultant solution was simple distilled under a pressure of 7 to 12 mmHg
|
Type
|
CUSTOM
|
Details
|
to collect 520 g of a fraction
|
Type
|
CUSTOM
|
Details
|
by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 160° C.)
|
Name
|
6,10-dimethyl-5-undecen-2-one
|
Type
|
product
|
Smiles
|
CC(=CCCC(C)=O)CCCC(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |